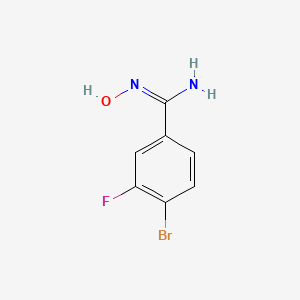
trans-3,4-Piperidinediol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3,4-Piperidinediol Hydrochloride: is a chemical compound with the molecular formula C5H11NO2. It is a hydrochloride salt of trans-3,4-piperidinediol, a diol derivative of piperidine
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reduction of piperidine-3,4-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: On an industrial scale, the compound is typically produced through catalytic hydrogenation of piperidine-3,4-dione under high-pressure hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Types of Reactions:
Oxidation: this compound can be oxidized to piperidine-3,4-dione using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to piperidine using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Halides, alkyl halides, polar aprotic solvents.
Major Products Formed:
Piperidine-3,4-dione (from oxidation).
Piperidine (from reduction).
Substituted piperidines (from substitution reactions).
Applications De Recherche Scientifique
Chemistry: trans-3,4-Piperidinediol Hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It serves as a precursor in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound has potential therapeutic applications, such as in the treatment of neurological disorders and as an intermediate in the synthesis of antiviral drugs. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which trans-3,4-Piperidinediol Hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
Piperidine-3,4-dione: A related compound that can be oxidized to form trans-3,4-Piperidinediol Hydrochloride.
trans-3-Methylpiperidine-3,4-diol Hydrochloride: A methylated derivative with similar chemical properties.
Uniqueness: this compound is unique in its stereochemistry, as the trans configuration imparts distinct chemical and biological properties compared to its cis counterpart.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
(3R,4R)-piperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFLCBNCAMFON-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR,7aS)-2,2-dimethyl-5-(p-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053491.png)
![(3aR,7aS)-5-(4-fluorophenyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053492.png)
![(3aR,7aS)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053499.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053504.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053507.png)
![N-[(3aS,4R,7R,7aR)-7-benzamido-2,2-dimethyl-6-trimethylsilyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053515.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053526.png)
![rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide](/img/structure/B8053535.png)






